Viminol

Vue d'ensemble

Description

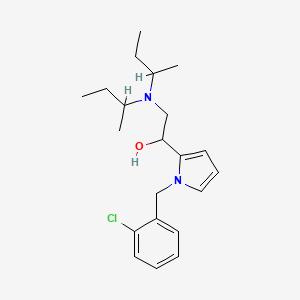

Viminol est un analgésique opioïde développé par la société pharmaceutique Zambon dans les années 1960 . Il est basé sur la structure α-pyrryl-2-aminoéthanol, qui est unique parmi les opioïdes . This compound a à la fois des effets antitussifs (suppression de la toux) et analgésiques (réduction de la douleur) . Il est commercialisé sous le nom de marque Dividol .

Méthodes De Préparation

Viminol est synthétisé par une série de réactions chimiques impliquant la structure α-pyrryl-2-aminoéthanol . La voie de synthèse implique généralement la réaction du chlorure de 2-chlorobenzyl avec le pyrrole pour former le 1-(2-chlorobenzyl)pyrrole . Ce composé intermédiaire est ensuite mis en réaction avec la di-sec-butylamine et l’oxyde d’éthylène pour donner le this compound . Les méthodes de production industrielle suivent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Viminol subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former les N-oxydes correspondants.

Réduction : La réduction du this compound peut donner des amines secondaires.

Substitution : Les réactions de substitution halogénée peuvent produire des dérivés comme le 2F-Viminol.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des agents halogénants comme le fluor gazeux . Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines secondaires et les dérivés halogénés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Viminol has several scientific research applications:

Chemistry: This compound is used as a reference compound in the study of opioid receptor interactions.

Biology: It is used in research to understand the biological mechanisms of pain and cough suppression.

Medicine: This compound is studied for its potential use in pain management and as a cough suppressant.

Mécanisme D'action

Viminol exerce ses effets en interagissant avec les récepteurs opioïdes du système nerveux central, notamment les récepteurs mu, delta et kappa . Ces récepteurs jouent un rôle crucial dans la perception et la modulation de la douleur . La structure unique de this compound lui permet d’agir à la fois comme un agoniste et un antagoniste à ces récepteurs, ce qui se traduit par un profil agoniste-antagoniste mixte .

Comparaison Avec Des Composés Similaires

Viminol est unique parmi les opioïdes en raison de sa structure α-pyrryl-2-aminoéthanol . Des composés similaires incluent :

2F-Viminol : Un dérivé fluoré du this compound qui est plus puissant et présente une toxicité aiguë plus faible.

Pentazocine : Un opioïde présentant un profil agoniste-antagoniste mixte similaire à celui du this compound.

Morphine : Un opioïde bien connu qui est moins puissant que l’isomère actif du this compound.

La singularité de this compound réside dans son profil agoniste-antagoniste mixte et sa capacité à produire moins d’effets secondaires que les autres opioïdes .

Activité Biologique

Viminol, a synthetic opioid analgesic, has garnered attention for its unique pharmacological properties and potential clinical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and safety profile based on diverse research findings.

This compound primarily acts as a μ-opioid receptor agonist , mimicking the effects of endogenous opioids such as endorphins. Its binding to these receptors in the central nervous system leads to analgesia, sedation, and cough suppression. Notably, this compound's most potent stereoisomer is reported to be approximately 5.5 times more effective than morphine in providing pain relief.

Comparison of this compound with Other Opioids

| Compound | Structure Type | Potency Compared to Morphine | Unique Features |

|---|---|---|---|

| Morphine | Traditional Opioid | Reference | Full agonist at μ-opioid receptors |

| Pentazocine | Mixed Agonist | Less potent | Agonist-antagonist profile |

| 2F-Viminol | Fluorinated Derivative | Twice as potent | Reduced acute toxicity |

| Buprenorphine | Partial Agonist | 25-50 times more potent | Ceiling effect on respiratory depression |

This compound's mixed agonist-antagonist nature contributes to a lower incidence of side effects such as respiratory depression compared to traditional μ-opioid agonists .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolic processes. A study on 2F-viminol , a novel synthetic opioid, identified seven metabolites, including N-dealkylated and hydroxylated species. The primary metabolic pathways involve N-dealkylation and hydroxylation, which are essential for understanding its pharmacokinetic profile .

Case Study in Dental Pain Management

A notable case study involved a 22-year-old male who experienced moderate pain after third molar extraction. Initially prescribed codeine and paracetamol, the patient faced adverse effects leading to treatment abandonment. Switching to This compound hydroxybenzoate (70mg) every six hours resulted in rapid and effective pain relief with excellent tolerability. The patient reported a significant reduction in pain from a visual numeric scale score of 6 to 1 within a week .

Side Effects and Safety Profile

While this compound is generally well-tolerated, it can cause side effects similar to other opioids, including sedation, nausea, and itching . Its unique pharmacological profile suggests a reduced risk for abuse and dependence compared to traditional opioids.

Research Findings

Several studies have explored the biological activity of this compound:

- A comparative study found that this compound's behavioral profile closely resembles that of morphine but with fewer adverse effects on EEG patterns .

- Another investigation into the absolute configuration of this compound stereoisomers revealed distinct biological activities among different isomers, emphasizing the importance of stereochemistry in its pharmacological effects .

Propriétés

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPIBYANAFGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864987 | |

| Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21363-18-8 | |

| Record name | Viminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21363-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viminol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021363188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV54G6XBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.